![molecular formula C21H25NO3 B4756469 6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4756469.png)
6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DEEQ, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DEEQ belongs to the class of quinolinone derivatives, which have been found to possess diverse biological activities.
Mechanism of Action
The exact mechanism of action of 6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been suggested that 6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-2(1H)-quinolinone may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit anti-inflammatory and antioxidant effects in various in vitro and in vivo models. It has also been found to possess anticancer activity against various cancer cell lines. Additionally, 6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-2(1H)-quinolinone has been reported to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities. However, its low solubility in water may limit its use in certain experiments.
Future Directions
There are several future directions for research on 6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-2(1H)-quinolinone. One potential area of study is the development of 6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-2(1H)-quinolinone derivatives with improved solubility and biological activity. Additionally, further studies are needed to elucidate the exact mechanism of action of 6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-2(1H)-quinolinone and to explore its potential applications in the treatment of various diseases.
Scientific Research Applications
6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
properties
IUPAC Name |
6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-4-14-7-9-15(10-8-14)16-12-21(23)22-18-13-20(25-6-3)19(24-5-2)11-17(16)18/h7-11,13,16H,4-6,12H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLGKKAHRLHWBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxy-4-(4-ethylphenyl)-3,4-dihydroquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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